Enhanced Lipophilicity and Structural Mass Differentiation vs. Unsubstituted Methyl 4-Oxohexanoate
Methyl 2-methyl-4-oxohexanoate possesses a 2-methyl substituent that increases its molecular weight to 158.19 g/mol and its computed XLogP3-AA to 0.7, compared to methyl 4-oxohexanoate (MW 144.17 g/mol, XLogP3 0.30). This structural difference results in a higher boiling point (estimated >201°C) and reduced volatility, directly influencing its tenacity and odor profile in flavor and fragrance applications [1].
| Evidence Dimension | Molecular Weight / Lipophilicity (XLogP3) / Boiling Point |
|---|---|
| Target Compound Data | MW: 158.19 g/mol; XLogP3-AA: 0.7; Boiling Point: Not available (estimated higher than analog) |
| Comparator Or Baseline | Methyl 4-oxohexanoate (CAS 2955-62-6): MW: 144.17 g/mol; XLogP3: 0.30; Boiling Point: 201.0±13.0 °C at 760 mmHg |
| Quantified Difference | ΔMW: +14.02 g/mol (9.7% increase); ΔXLogP3: +0.40 log units |
| Conditions | Computed properties from PubChem (2021.05.07 release) and NIST/EPA databases; boiling point data from ChemSpider experimental estimation. |
Why This Matters
The higher molecular weight and lipophilicity of methyl 2-methyl-4-oxohexanoate confer a distinct substantivity and aroma character, making it a non-interchangeable raw material for flavor houses aiming to replicate specific fruit notes.
- [1] PubChem. Methyl 2-methyl-4-oxohexanoate. Compound Summary. CID 12593956. View Source
